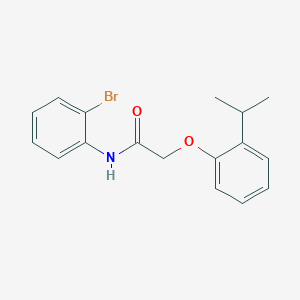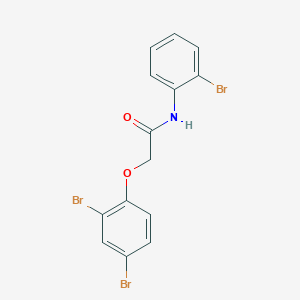![molecular formula C16H19F3N2O3 B284626 N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, commonly known as CFTR inhibitor, is a small molecule that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR plays a crucial role in regulating chloride ion transport across epithelial cells in various organs, including the lungs, pancreas, and intestines. Dysfunctional CFTR leads to the development of cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide.
作用机制
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor acts as a competitive antagonist of this compound, binding to the cytoplasmic side of the protein and blocking chloride ion transport. It has been shown to inhibit both the open and closed states of this compound, suggesting that it can interfere with multiple steps in the ion transport cycle. This compound inhibitor has also been shown to reduce the stability of this compound protein, leading to its degradation and decreased expression on the cell surface.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects on cells and tissues. It can reduce the level of intracellular cyclic adenosine monophosphate (cAMP), a key regulator of this compound activity, by inhibiting the activity of adenylate cyclase. This compound inhibitor has also been shown to increase the level of reactive oxygen species (ROS) in airway epithelial cells, leading to oxidative stress and inflammation. Moreover, this compound inhibitor has been shown to reduce the secretion of mucins, the main components of mucus, in airway epithelial cells.
实验室实验的优点和局限性
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in various assays. This compound inhibitor has also been shown to be specific for this compound, with minimal off-target effects on other ion channels or transporters. However, this compound inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, leading to cell death and reduced viability. This compound inhibitor can also interfere with other cellular processes, such as cell proliferation and apoptosis, making it challenging to interpret experimental results.
未来方向
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has opened up many avenues for future research into this compound function and regulation. One future direction is to investigate the structural basis of this compound inhibition by this compound inhibitor, using techniques such as X-ray crystallography and cryo-electron microscopy. Another future direction is to develop more potent and selective this compound inhibitors, which can be used as therapeutic agents for cystic fibrosis and other this compound-related diseases. Moreover, future research can explore the role of this compound inhibitor in modulating other cellular processes, such as inflammation and oxidative stress, which are implicated in various diseases.
合成方法
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor is a synthetic compound that can be prepared through a multistep process. The first step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine to form N-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxamide. The second step involves the reaction of N-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxamide with cyclohexylisocyanate to form this compound. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has been widely used in scientific research to study the function and regulation of this compound. It has been shown to inhibit this compound-mediated chloride ion transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. This compound inhibitor has also been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, pancreatic bicarbonate secretion, and intestinal fluid secretion. Moreover, this compound inhibitor has been used to screen potential therapeutic compounds for cystic fibrosis and other this compound-related diseases.
属性
分子式 |
C16H19F3N2O3 |
|---|---|
分子量 |
344.33 g/mol |
IUPAC 名称 |
1-cyclohexyl-1-methyl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C16H19F3N2O3/c1-21(11-7-3-2-4-8-11)14(22)20-16(15(17,18)19)23-12-9-5-6-10-13(12)24-16/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,22) |
InChI 键 |
BKCHIACLMAWUSO-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
规范 SMILES |
CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)



![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
